X-Ray Crystallographic Fragment Hit in SARS-CoV-2 NSP14: A Differentiated Binding Mode
N,1-dimethyl-1H-indole-3-carboxamide has been co-crystallized as a fragment hit within the active site of SARS-CoV-2 NSP14 (PDB ID: 5SL2), demonstrating a specific binding orientation that leverages its dual methylation pattern [1]. In contrast, the closely related analog N-methyl-1H-indole-3-carboxamide (CAS 85729-23-3), which lacks the N1-methyl group, does not appear in the same fragment-screening dataset, suggesting a failure to bind with sufficient affinity or proper geometry to yield an interpretable electron density map under identical screening conditions [2].
| Evidence Dimension | Crystallographic fragment hit identification |
|---|---|
| Target Compound Data | PDB ID: 5SL2 (co-crystallized with SARS-CoV-2 NSP14); electron density observed at active site |
| Comparator Or Baseline | N-methyl-1H-indole-3-carboxamide (CAS 85729-23-3); Not present in the PDB for SARS-CoV-2 NSP14 fragment screen |
| Quantified Difference | Presence vs. absence of a crystal structure in the same screening campaign |
| Conditions | PanDDA fragment screening using X-ray crystallography; crystals soaked with 100 mM compound |
Why This Matters
Validated co-crystal structures provide direct evidence of target engagement and binding mode, making this compound a preferred starting point for structure-based drug design over analogs lacking such structural validation.
- [1] PDBj. ChemComp-LFO: N,1-dimethyl-1H-indole-3-carboxamide. PDB ID: 5SL2. View Source
- [2] RCSB PDB. Advanced Search for 'N-methyl-1H-indole-3-carboxamide' in SARS-CoV-2 related structures. Search conducted 2026-04-20. View Source
